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molecular formula C13H24O6 B8570234 2,2-Bis(hydroxymethyl)propane-1,3-diyl dibutyrate CAS No. 94108-25-5

2,2-Bis(hydroxymethyl)propane-1,3-diyl dibutyrate

Cat. No. B8570234
M. Wt: 276.33 g/mol
InChI Key: WVKOWOFPELTOBJ-UHFFFAOYSA-N
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Patent
US05661181

Procedure details

In this example, pentaerythritol tributyrate, the tributyl ester of pentaerythritol, was synthesized from pentaerythritol and butyryl chloride as follows. To a solution of pentaerythritol (0.99 g, 7.28mmol) in dry pyridine (50 mL, under argon) at 0° C. was added butyryl chloride (2.3 mL, 22 mmol, 3 equiv) dropwise over one hour. The ice bath was removed after one hour, and the reaction stirred 24 hours at room temperature. Water (7 mL) was added and the bulk of pyridine was removed on the rotary evaporator at 2 Torr. The residue was dissolved in 1N HCL (12 mL) and the pentaerythritol esters extracted with CHCl3 (3×20 mL). The combined organic extracts were dried (MGSO4) and concentrated under vacuum to an oil (2.73 g). Purification by flash column chromatography using silica gel afforded the desired triester pentaerythritol tributyrate (1.34 g; 53%) as well as pentaerythritol dibutyrate (0.51 g; 26%) and pentaerythritol tetrabutyrate (0.42 g; 14%).
Name
pentaerythritol tributyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tributyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.99 g
Type
reactant
Reaction Step Six
Quantity
2.3 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].OCC(CO)(CO)CO.[C:34](Cl)(=[O:38])[CH2:35][CH2:36][CH3:37]>N1C=CC=CC=1>[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][OH:17])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:10][CH2:9][C:8]([CH2:23][O:24][C:34](=[O:38])[CH2:35][CH2:36][CH3:37])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:7][O:6][C:1](=[O:5])[CH2:2][CH2:3][CH3:4])(=[O:15])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
pentaerythritol tributyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)CO
Step Two
Name
tributyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Six
Name
Quantity
0.99 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed after one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Water (7 mL) was added
CUSTOM
Type
CUSTOM
Details
the bulk of pyridine was removed on the rotary evaporator at 2 Torr
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1N HCL (12 mL)
EXTRACTION
Type
EXTRACTION
Details
the pentaerythritol esters extracted with CHCl3 (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried (MGSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to an oil (2.73 g)
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 53%
Name
Type
product
Smiles
C(CCC)(=O)OCC(COC(CCC)=O)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 26%
Name
Type
product
Smiles
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)COC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05661181

Procedure details

In this example, pentaerythritol tributyrate, the tributyl ester of pentaerythritol, was synthesized from pentaerythritol and butyryl chloride as follows. To a solution of pentaerythritol (0.99 g, 7.28mmol) in dry pyridine (50 mL, under argon) at 0° C. was added butyryl chloride (2.3 mL, 22 mmol, 3 equiv) dropwise over one hour. The ice bath was removed after one hour, and the reaction stirred 24 hours at room temperature. Water (7 mL) was added and the bulk of pyridine was removed on the rotary evaporator at 2 Torr. The residue was dissolved in 1N HCL (12 mL) and the pentaerythritol esters extracted with CHCl3 (3×20 mL). The combined organic extracts were dried (MGSO4) and concentrated under vacuum to an oil (2.73 g). Purification by flash column chromatography using silica gel afforded the desired triester pentaerythritol tributyrate (1.34 g; 53%) as well as pentaerythritol dibutyrate (0.51 g; 26%) and pentaerythritol tetrabutyrate (0.42 g; 14%).
Name
pentaerythritol tributyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tributyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.99 g
Type
reactant
Reaction Step Six
Quantity
2.3 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].OCC(CO)(CO)CO.[C:34](Cl)(=[O:38])[CH2:35][CH2:36][CH3:37]>N1C=CC=CC=1>[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][OH:17])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:10][CH2:9][C:8]([CH2:23][O:24][C:34](=[O:38])[CH2:35][CH2:36][CH3:37])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:7][O:6][C:1](=[O:5])[CH2:2][CH2:3][CH3:4])(=[O:15])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
pentaerythritol tributyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)CO
Step Two
Name
tributyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Six
Name
Quantity
0.99 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed after one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Water (7 mL) was added
CUSTOM
Type
CUSTOM
Details
the bulk of pyridine was removed on the rotary evaporator at 2 Torr
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1N HCL (12 mL)
EXTRACTION
Type
EXTRACTION
Details
the pentaerythritol esters extracted with CHCl3 (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried (MGSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to an oil (2.73 g)
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 53%
Name
Type
product
Smiles
C(CCC)(=O)OCC(COC(CCC)=O)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 26%
Name
Type
product
Smiles
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)COC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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